2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Description
2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structural similarities to 2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide have been extensively studied for their synthetic utility. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, showcasing the versatility of thiadiazole derivatives in creating bioactive molecules (Farag, Kheder, & Mabkhot, 2009). Such synthetic routes highlight the potential of incorporating the 1,3,4-thiadiazolyl moiety into complex molecules for various applications, including the development of new antimicrobial agents.
Pharmacological Research
The pharmacological landscape has been enriched by the exploration of 1,3,4-thiadiazole derivatives, which have demonstrated a broad spectrum of biological activities. Notably, compounds featuring the thiadiazole core have shown promising anticancer activities. This is evidenced by the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, which were evaluated for their potential as anticancer agents, revealing some compounds with significant activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, & Mabkhot, 2017). These findings underscore the therapeutic potential of thiadiazole derivatives in cancer research.
properties
IUPAC Name |
2-ethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-12(5-2)15(23)19-16-20-21-17(25-16)24-10-14(22)18-13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACYIOZPTZASCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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